molecular formula C2H9N9O B12644513 1-amino-3-(2H-tetrazol-5-yl)urea;hydrazine CAS No. 5439-90-7

1-amino-3-(2H-tetrazol-5-yl)urea;hydrazine

Cat. No.: B12644513
CAS No.: 5439-90-7
M. Wt: 175.15 g/mol
InChI Key: SVFHDPBACLURFZ-UHFFFAOYSA-N
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Description

1-amino-3-(2H-tetrazol-5-yl)urea;hydrazine is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-amino-3-(2H-tetrazol-5-yl)urea;hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-amino-3-(2H-tetrazol-5-yl)urea;hydrazine involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction can lead to various biological effects, including antibacterial and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-amino-3-(2H-tetrazol-5-yl)urea;hydrazine is unique due to its combination of a tetrazole ring with an amino and urea group, which enhances its chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

5439-90-7

Molecular Formula

C2H9N9O

Molecular Weight

175.15 g/mol

IUPAC Name

1-amino-3-(2H-tetrazol-5-yl)urea;hydrazine

InChI

InChI=1S/C2H5N7O.H4N2/c3-5-2(10)4-1-6-8-9-7-1;1-2/h3H2,(H3,4,5,6,7,8,9,10);1-2H2

InChI Key

SVFHDPBACLURFZ-UHFFFAOYSA-N

Canonical SMILES

C1(=NNN=N1)NC(=O)NN.NN

Origin of Product

United States

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